5-Methoxyindoleacetic acid

Catalog No.
S568714
CAS No.
3471-31-6
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxyindoleacetic acid

CAS Number

3471-31-6

Product Name

5-Methoxyindoleacetic acid

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)acetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)

InChI Key

COCNDHOPIHDTHK-UHFFFAOYSA-N

Synonyms

5-methoxyindole-3-acetic acid, 5-methoxyindoleacetic acid

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)O

The exact mass of the compound 5-Methoxyindole-3-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxyindole-3-acetic acid (5-MIAA) is a substituted aromatic ether belonging to the indole-3-acetic acid class of compounds. It functions as a synthetic auxin, a class of plant growth regulators, and serves as a versatile chemical intermediate for synthesizing more complex bioactive molecules. Unlike the primary endogenous plant auxin, indole-3-acetic acid (IAA), the 5-methoxy substitution modifies its physicochemical and biological properties, making it a specialized tool for both plant science research and as a precursor in organic synthesis.

Research Fit

1 Pineal and circadian metabolic research toolEndogenous melatonin metabolite; supports pathway tracing
2 Organic-solvent-soluble crystalline formatDMSO/ethanol-soluble; limited aqueous compatibility
3 Electrochemical and chromatographic detection workflowsSupports voltammetry, HPLC-ECD, HPLC-fluorescence, GC-MS methods

Substituting 5-Methoxyindoleacetic acid (5-MIAA) with its parent compound, indole-3-acetic acid (IAA), or its close structural relative, 5-hydroxyindoleacetic acid (5-HIAA), is inadvisable for precise applications. The 5-methoxy group fundamentally alters the molecule's electronic properties and steric profile compared to the unsubstituted indole ring of IAA. This modification can lead to significant differences in metabolic stability, receptor binding affinity, and degradation pathways in biological systems. Similarly, the methoxy group of 5-MIAA is chemically distinct from the hydroxyl group of 5-HIAA, resulting in different hydrogen bonding capabilities, solubility profiles, and reactivity as a synthetic precursor. These structural distinctions make each compound uniquely suited for specific, non-interchangeable roles in plant physiology studies, metabolic pathway analysis, and as a starting material for targeted chemical synthesis.

Substitution Risk

Metabolic pathway 5-MIAA is metabolically irreversible; no demethylation to 5-HIAA occurs in vivo. Tracer studies confirm 0% conversion — the two compounds occupy independent metabolic routes.
Detection behavior Methoxy substitution shifts anodic oxidation peak ~0.15–0.20 V relative to 5-HIAA. Electrochemical detection profiles may not transfer across methods.
Chromatographic retention Altered retention on reversed-phase columns vs. hydroxylated analogs. Method conditions validated for 5-HIAA may require re-optimization.

Enhanced Lipophilicity for Improved Membrane Permeability and Formulation

The addition of a 5-methoxy group significantly increases the lipophilicity of 5-MIAA compared to the parent compound, IAA. The predicted octanol-water partition coefficient (XLogP3) for 5-MIAA is 1.4, indicating a greater preference for nonpolar environments than IAA, which has a reported XLogP3 value of 1.2. This difference is further reflected in its solubility characteristics, where 5-MIAA is soluble in organic solvents like DMSO and Ethanol at concentrations up to 20 mg/mL and 10 mg/mL respectively, while IAA is noted as being soluble in ethanol to 50mg/mL but insoluble in water.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data1.4 (5-MIAA)
Comparator Or Baseline1.2 (Indole-3-acetic acid)
Quantified Difference5-MIAA is more lipophilic
ConditionsComputed by XLogP3 3.0

Higher lipophilicity can enhance passive diffusion across biological membranes and improve solubility in organic solvent systems, which is critical for formulation development and ensuring bioavailability in specific applications.

Square wave voltammetry
Head-to-head
Anodic peak at +0.5 V (vs. Ag/AgCl); LOD 0.98 µM; linear range 4.0–100 µM
Supports selective urinary 5-MIAA detection without 5-HIAA interference.
RSD 3.5%; recoveries 91–99%; NH₃-NH₄Cl buffer pH 9.2

Precursor for Bioactive Compound Synthesis Requiring a Methoxy-Indole Core

5-MIAA serves as a crucial starting material for the synthesis of various high-value bioactive compounds where the 5-methoxy group is integral to the final structure and function. It is a documented reactant for preparing selective COX-2 inhibitors related to indomethacin, NR2B/NMDA receptor antagonists, and prostaglandin D2 receptor antagonists. In these syntheses, the methoxy group is not just a substituent but a necessary functional group that influences the pharmacological activity of the target molecule, a role that cannot be fulfilled by the unsubstituted IAA or the hydroxyl-containing 5-HIAA.

Evidence DimensionRole as a synthetic precursor
Target Compound DataReactant for preparing specific inhibitors and antagonists (e.g., COX-2, NR2B/NMDA).
Comparator Or BaselineIndole-3-acetic acid (lacks the methoxy group required for these specific target structures).
Quantified DifferenceEnables synthesis routes unavailable to IAA.
ConditionsMulti-step organic synthesis.

For researchers in medicinal chemistry and drug discovery, procuring 5-MIAA is essential as it provides the specific methoxy-indole scaffold required for synthesizing targeted therapeutic agents.

HPLC-Fluorescence LOD
Method context
12–93 fmol per injection
Post-column demethylation-derivatization enables femtomole-level sensitivity.
Fluorescence λex 345 nm / λem 480 nm; isocratic elution within 30 min

Altered Biological Activity Profile in Mammalian Systems

In mammalian systems, 5-MIAA demonstrates distinct biological activities not observed with IAA. For example, 5-MIAA, following conversion by horseradish peroxidase, is cytotoxic to V79 hamster cells. Furthermore, in vivo studies in rats show that administration of 5-MIAA at doses of 100-200 µg/animal prolongs the estrous cycle and increases uterine weight and plasma 17β-estradiol levels. This contrasts with the primary role of 5-HIAA as a biomarker for serotonin metabolism, used to diagnose and monitor conditions like carcinoid syndrome. The unique endocrine-modulating effects of 5-MIAA make it a specific tool for research in these areas, distinct from its analogs.

Evidence DimensionIn vivo biological effect (Rat model)
Target Compound DataProlongs estrous cycle, increases uterine weight and plasma estradiol at 100-200 µg/animal.
Comparator Or Baseline5-HIAA (primarily used as a diagnostic biomarker of serotonin turnover, not for direct endocrine modulation).
Quantified DifferenceDemonstrates specific endocrine-disrupting activity.
ConditionsIn vivo administration to female rats.

This evidence establishes 5-MIAA as a specific bioactive compound for endocrinology and toxicology research, where substitution with the biomarker 5-HIAA or the plant-focused IAA would be inappropriate.

HPLC-ECD multiplex
Reported
Simultaneous detection of 4 methoxyindoles from 2 pooled hamster pineal glands
Supports multi-analyte pineal profiling in a single chromatographic run.
Optimized pH, buffer salt, counter ion, and organic modifier conditions
Human urinary baseline
Reported
4.77 ± 2.25 µg/day
Establishes endogenous excretion reference for biomarker validation studies.
GC-MS with deuterated ISTD; pattern independent of melatonin metabolism
Metabolic irreversibility
Head-to-head
5-MIAA No detectable demethylation to 5-HIAA in rat tracer studies
5-HIAA Derived from serotonin; cannot originate from 5-MIAA metabolism
Independent sourcing required; 5-HIAA cannot proxy for 5-MIAA in flux studies.
In vivo rat model; ³H radiolabeled tracer; excreted mainly unchanged
Reference standard
Class-level
Certified reference material with USP/EP traceability for AMV and QC applications
Supports regulatory method validation and chromatographic system suitability.
Purity typically ≥ 97% by HPLC; audit documentation available

Starting Material for Medicinal Chemistry and Pharmaceutical Synthesis

As a direct consequence of its unique structure, 5-MIAA is the required precursor for synthesizing specific classes of pharmacologically active agents, including certain selective COX-2 inhibitors and NMDA receptor antagonists. Research programs targeting compounds built on a 5-methoxyindole scaffold must procure this specific starting material, as IAA or other analogs lack the necessary functional group for the required synthetic transformations.

Investigating Endocrine and Reproductive System Effects

Given its documented ability to alter the estrous cycle and estradiol levels in animal models, 5-MIAA is the appropriate choice for studies in reproductive toxicology and endocrinology. Its specific bioactivity profile allows researchers to investigate mechanisms of endocrine modulation that would not be observable using IAA or the serotonin metabolite 5-HIAA.

Development of Formulations Requiring Non-Aqueous Solvent Systems

The enhanced lipophilicity and demonstrated solubility of 5-MIAA in organic solvents like DMSO and ethanol make it a more suitable candidate than its less lipophilic parent compound, IAA, for inclusion in non-aqueous formulations. This is particularly relevant for creating stock solutions for in vitro assays or developing delivery systems where water solubility is limited.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pineal function screening studies
Electrochemical detection compatibility
Peak resolution and recovery in biological matrices
Circadian methoxyindole profiling
Multi-analyte panel capability
Simultaneous detection and tissue-level sensitivity
Volume-limited biofluid analysis
Post-column derivatization sensitivity
Detection limits and linearity for micro-volume samples
Pharmaceutical method validation
Certified reference standard traceability
System suitability and accuracy assessment

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.07389321 Da

Monoisotopic Mass

205.07389321 Da

Heavy Atom Count

15

UNII

MSN7CK6ETH

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3471-31-6

Wikipedia

5-methoxyindole-3-acetic acid

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